molecular formula C15H21Cl2N3O2 B2551072 3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide CAS No. 1119261-77-6

3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide

Cat. No. B2551072
CAS RN: 1119261-77-6
M. Wt: 346.25
InChI Key: FSOFPPIUSHKYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through such a multi-step process . Although the exact synthesis of 3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . The optimized structure of these compounds was computed via Density Functional Theory (DFT) using the B3LYP functional with the 6-311G(2d, p) basis set and compared with the X-ray diffraction data, showing consistency between the computed and experimental structures .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound 3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide. However, the related compounds discussed in the papers are intermediates for the synthesis of biologically active molecules, suggesting that they may undergo further chemical transformations to yield final therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the related compounds exhibit properties that are influenced by their molecular structures, such as the ability to form hydrogen bonds in the solid state, which can affect their physical state and solubility . The biological activity of these compounds, such as the anti-proliferative activity on A375 cells, is also a significant chemical property that has been studied .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of pyridine derivatives, demonstrating their potential as inhibitors with cytotoxicity in vitro and antineoplastic activity in vivo. For instance, a study on the synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone revealed potent inhibitors of ribonucleotide reductase activity, showcasing significant prolongation of survival time in leukemia-bearing mice (Liu et al., 1996).

Insecticidal Applications

Pyridine derivatives have also been investigated for their insecticidal properties. A study synthesized and tested the toxicity of certain pyridine derivatives against cowpea aphid, with some compounds showing notable aphidicidal activities, indicating the potential of these derivatives in agricultural applications (Bakhite et al., 2014).

Antagonistic Properties

Further research into the interaction of pyridine derivatives with cannabinoid receptors has been conducted, demonstrating the antagonistic properties of specific compounds. This suggests applications in developing drugs targeting cannabinoid receptors for therapeutic purposes (Landsman et al., 1997).

Synthetic Methods and Chemical Properties

Studies on the synthesis and chemical properties of pyridine derivatives, such as the development of efficient synthetic methods for morpholine derivatives, highlight the chemical utility of these compounds. They serve as intermediates for further chemical reactions and the synthesis of complex molecules with potential pharmacological activities (Lei et al., 2017).

properties

IUPAC Name

3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O2/c1-10(2)8-20-5-6-22-11(9-20)7-18-15(21)14-12(16)3-4-13(17)19-14/h3-4,10-11H,5-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOFPPIUSHKYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCOC(C1)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.